3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
Description
3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a boronic ester derivative characterized by a benzyloxy (-OBn) group at the 3-position and a methoxy (-OMe) group at the 2-position of the phenyl ring. Its molecular formula is C₁₉H₂₃BO₃, with a molecular weight of 310.19 g/mol (CAS: 754226-40-9) . This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and organic electronics. The pinacol ester group enhances solubility in organic solvents like chloroform and stabilizes the boronic acid moiety during storage and reactions .
Properties
IUPAC Name |
2-(2-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-12-9-13-17(18(16)22-5)23-14-15-10-7-6-8-11-15/h6-13H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBISNYOHDIAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136685 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-22-3 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 3-Benzyloxy-2-methoxyphenylboronic Acid
The boronic acid is typically prepared via Miyaura borylation. A halogenated precursor (e.g., 3-benzyloxy-2-methoxybromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. For example:
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Reagents : Pd(dppf)Cl₂ (1 mol%), KOAc (3 equiv), bis(pinacolato)diboron (1.2 equiv)
Key challenges include managing the steric bulk of the ortho-methoxy and benzyloxy groups, which can slow reaction kinetics. Microwave-assisted synthesis has been reported to improve efficiency for sterically hindered substrates.
Esterification with Pinacol
The boronic acid is converted to the pinacol ester via a dehydration reaction:
-
Reagents : Pinacol (1.5 equiv), molecular sieves (4Å)
Anhydrous conditions are critical to prevent hydrolysis of the boronic ester.
Direct Coupling of Prefunctionalized Boronic Esters
An alternative approach employs Suzuki-Miyaura coupling to introduce the benzyloxy and methoxy groups post-borylation.
Substrate Preparation
A phenylboronic ester with orthogonal protecting groups (e.g., 3-bromo-2-methoxyphenylboronic acid pinacol ester) undergoes benzyloxylation:
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Reagents : Benzyl alcohol (1.2 equiv), CuI (10 mol%), K₃PO₄ (2 equiv)
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Conditions : DMF, 100°C, 24 h.
-
Yield : 60–70%.
Copper-mediated coupling is preferred for aryl ether formation due to its tolerance for boronic esters.
Comparative Analysis of Methods
Optimization Strategies
Catalyst Selection
Palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (e.g., SPhos) enhance reactivity for sterically hindered substrates. Nickel catalysts are less effective due to slower transmetalation.
Solvent Systems
Polar aprotic solvents (DMF, DMSO) improve solubility but may increase ester hydrolysis. Mixed solvents (toluene:THF 3:2) balance reactivity and stability.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Acids/Bases: For hydrolysis reactions
Major Products:
Aryl or Vinyl Compounds: From Suzuki-Miyaura cross-coupling.
Phenol Derivatives: From oxidation reactions.
Boronic Acids: From hydrolysis reactions
Scientific Research Applications
Chemistry: 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic esters are explored for their potential as enzyme inhibitors and in drug delivery systems. They are also investigated for their role in boron neutron capture therapy (BNCT) for cancer treatment .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a valuable reagent in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Solubility
Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. However, substituents significantly influence solubility profiles:
Key Findings :
Reactivity in Cross-Coupling Reactions
Electronic and steric effects of substituents critically impact reactivity in Suzuki-Miyaura couplings:
Key Findings :
Stability and Functional Group Compatibility
Key Findings :
- Benzyloxy groups are prone to hydrogenolysis, limiting use in hydrogenation reactions .
- Nitro-substituted boronic esters react with H₂O₂, forming byproducts that complicate handling .
Biological Activity
3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its biological activity and potential applications in medicinal chemistry. This compound is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in enzyme inhibition studies and drug development.
Chemical Structure and Properties
The molecular formula of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is with a molecular weight of 324.22 g/mol. It features a phenyl ring substituted with both benzyloxy and methoxy groups, which contribute to its reactivity and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H25BO3 |
| Molecular Weight | 324.22 g/mol |
| CAS Number | 2121514-22-3 |
| Purity | >97% |
The biological activity of this compound primarily stems from its ability to interact with enzymes through the formation of covalent bonds. The boronic acid moiety can reversibly bind to diols present in the active sites of various enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme classes such as serine proteases and glycosidases.
Enzyme Inhibition
Research has shown that 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester can effectively inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases involving enzyme dysregulation. For example, studies have indicated its potential as an inhibitor for certain proteases involved in cancer progression.
Drug Development
Due to its ability to form stable complexes with biological targets, this compound is being explored as a scaffold for designing new drugs. Its structural features allow for modifications that can enhance selectivity and potency against specific biological targets.
Case Studies
- Inhibition of Glycosidases : A study demonstrated that derivatives of boronic acids, including 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, showed significant inhibitory effects on glycosidases involved in carbohydrate metabolism. This suggests potential applications in managing metabolic disorders.
- Cancer Research : In vitro assays have revealed that this compound exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the disruption of metabolic pathways critical for cancer cell survival.
Research Findings
Recent research has focused on the synthesis and characterization of this compound, along with its biological evaluations:
- Synthesis : The compound can be synthesized through Suzuki-Miyaura coupling reactions, which are well-established methods for forming carbon-carbon bonds using boronic acids.
- Biological Evaluation : Various studies have employed assays to evaluate the inhibitory effects on target enzymes, revealing IC50 values that indicate effective inhibition at low concentrations.
Q & A
Q. How to resolve contradictions in literature regarding reactivity with alkenes/aldehydes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
